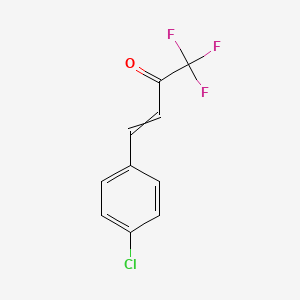
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group and a trifluorobut-3-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isothiocyanate: Shares the chlorophenyl group but differs in its functional group, leading to different reactivity and applications.
N-(4-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides: Contains a similar aromatic ring but with an oxadiazole moiety, used in antitubercular research.
1,3,4-Oxadiazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is unique due to its trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities.
Properties
CAS No. |
208265-47-8 |
|---|---|
Molecular Formula |
C10H6ClF3O |
Molecular Weight |
234.60 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H6ClF3O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H |
InChI Key |
QGXPLKVNEDNODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
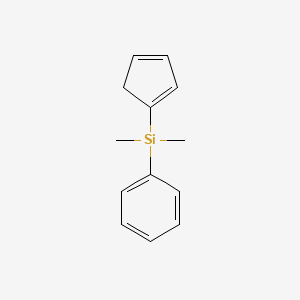
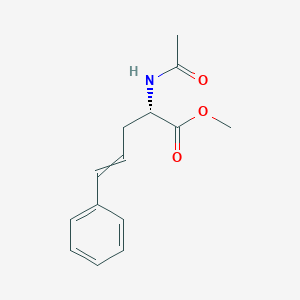
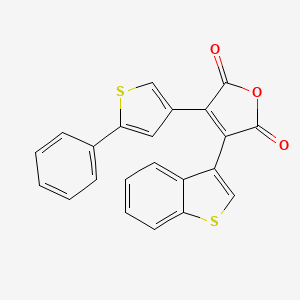

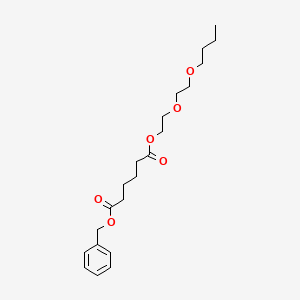
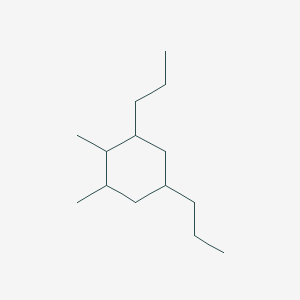
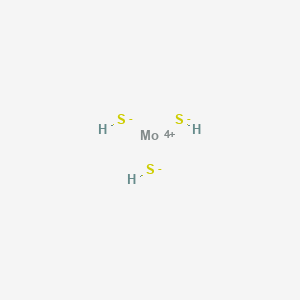
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
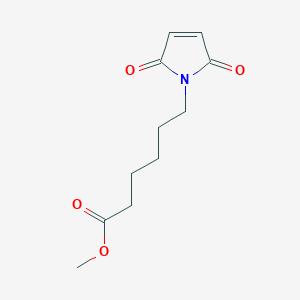
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
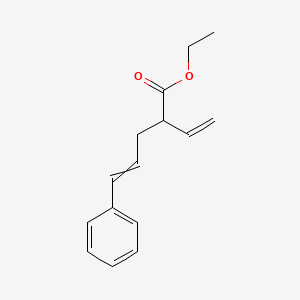
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
